(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine
(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine
(R)-Pramipexole intermediate as dopamine autoreceptor agonist.
Brand Name:
Vulcanchem
CAS No.:
106092-11-9
VCID:
VC20810979
InChI:
InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)/t4-/m1/s1
SMILES:
C1CC2=C(CC1N)SC(=N2)N
Molecular Formula:
C7H11N3S
Molecular Weight:
169.25 g/mol
(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine
CAS No.: 106092-11-9
Cat. No.: VC20810979
Molecular Formula: C7H11N3S
Molecular Weight: 169.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-Pramipexole intermediate as dopamine autoreceptor agonist. |
|---|---|
| CAS No. | 106092-11-9 |
| Molecular Formula | C7H11N3S |
| Molecular Weight | 169.25 g/mol |
| IUPAC Name | (6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
| Standard InChI | InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)/t4-/m1/s1 |
| Standard InChI Key | DRRYZHHKWSHHFT-SCSAIBSYSA-N |
| Isomeric SMILES | C1CC2=C(C[C@@H]1N)SC(=N2)N |
| SMILES | C1CC2=C(CC1N)SC(=N2)N |
| Canonical SMILES | C1CC2=C(CC1N)SC(=N2)N |
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